molecular formula C11H19ClN4S B10933905 1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea

1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea

Cat. No.: B10933905
M. Wt: 274.81 g/mol
InChI Key: FBZMEUXGCADFFC-UHFFFAOYSA-N
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Description

N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethyl group, along with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde with isobutylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or proteins, modulating their function. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups.

    N-[(4-Chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea: Similar structure with a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19ClN4S

Molecular Weight

274.81 g/mol

IUPAC Name

1-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C11H19ClN4S/c1-4-16-7-9(12)10(15-16)6-14-11(17)13-5-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,14,17)

InChI Key

FBZMEUXGCADFFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CNC(=S)NCC(C)C)Cl

Origin of Product

United States

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